N-(2-cyclobutylethyl)cyclopropanamine
CAS No.: 1491802-54-0
Cat. No.: VC3183865
Molecular Formula: C9H17N
Molecular Weight: 139.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1491802-54-0 |
|---|---|
| Molecular Formula | C9H17N |
| Molecular Weight | 139.24 g/mol |
| IUPAC Name | N-(2-cyclobutylethyl)cyclopropanamine |
| Standard InChI | InChI=1S/C9H17N/c1-2-8(3-1)6-7-10-9-4-5-9/h8-10H,1-7H2 |
| Standard InChI Key | OGXOLKFWCBCBNB-UHFFFAOYSA-N |
| SMILES | C1CC(C1)CCNC2CC2 |
| Canonical SMILES | C1CC(C1)CCNC2CC2 |
Introduction
Chemical Structure and Composition
N-(2-cyclobutylethyl)cyclopropanamine belongs to the class of cyclopropanamine derivatives, featuring a cyclopropane ring with an amino group directly attached. The structure contains a secondary amine where the nitrogen atom links a cyclopropyl group and a 2-cyclobutylethyl moiety. This unique structural arrangement combines two distinct cyclic systems connected through an amino bridge.
Molecular Characteristics
The compound can be structurally analyzed as having three key components:
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A cyclopropane ring with an amino substitution
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A cyclobutane ring separated from the nitrogen by an ethyl linker
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A secondary amine (NH) functioning as the connecting point
Based on structural analysis, we can determine the following characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C9H17N |
| Molecular Weight | Approximately 139.24 g/mol |
| Structural Classification | Secondary amine, cycloalkylamine |
| Functional Groups | Secondary amine, cyclopropyl, cyclobutyl |
| Chemical Composition | Carbon (77.63%), Hydrogen (12.31%), Nitrogen (10.06%) |
The presence of two distinct cycloalkyl groups—cyclopropyl and cyclobutyl—contributes to the compound's unique spatial arrangement and potential reactivity patterns.
Related Compounds
Several structurally similar compounds provide context for understanding this molecule:
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N-(2-ethyl-2-methylbutyl)cyclopropanamine shares the cyclopropanamine scaffold but with a different substituent on the nitrogen atom .
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(2-Cyclobutylethyl)amine hydrochloride contains the 2-cyclobutylethyl fragment but lacks the cyclopropyl component .
These structural relationships suggest potential similarities in synthesis approaches and chemical behaviors.
Physical and Chemical Properties
Predicted Physical Properties
Though direct experimental data on N-(2-cyclobutylethyl)cyclopropanamine is limited, properties can be estimated based on similar cyclopropanamine and cyclobutyl derivatives:
| Property | Predicted Value | Basis for Prediction |
|---|---|---|
| Physical State | Colorless to pale yellow liquid | Based on similar cyclopropylamines |
| Boiling Point | 180-210°C (at standard pressure) | Estimated from similar molecular weight amines |
| Solubility | Soluble in organic solvents; limited water solubility | Characteristic of secondary amines with cycloalkyl groups |
| Basicity | Moderate base (pKa of conjugate acid ~10) | Typical of secondary cycloalkylamines |
| Density | Approximately 0.8-0.9 g/cm³ | Based on similar cyclic amine compounds |
Chemical Reactivity
As a secondary amine containing strained cycloalkyl rings, N-(2-cyclobutylethyl)cyclopropanamine likely exhibits several characteristic reactions:
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Nucleophilic behavior at the nitrogen center, enabling reactions with electrophiles
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Potential for N-alkylation to form tertiary amines
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Acylation reactions to form amides
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Formation of salts with acids (particularly hydrochloride salts similar to other amine compounds)
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Potential for ring-opening reactions under certain conditions due to the strained cyclopropyl ring
The compound's reactivity is significantly influenced by the strain energy associated with the cyclopropane ring, potentially making it more reactive than typical secondary amines.
Synthesis Approaches
Reductive Amination
A viable approach would involve reductive amination between cyclopropylamine and a cyclobutylacetaldehyde:
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Reaction of cyclopropylamine with cyclobutylacetaldehyde to form an imine intermediate
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Reduction of the imine using sodium cyanoborohydride or similar reducing agents
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Purification to isolate the target compound
Alkylation Route
Direct alkylation of cyclopropylamine using an appropriate halide:
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Reaction of cyclopropylamine with 2-cyclobutylethyl bromide or similar halide
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Base-mediated conditions to facilitate nucleophilic substitution
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Isolation and purification of the product
Synthetic Challenges
Several challenges may be encountered in the synthesis:
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Control of mono- versus di-alkylation at the nitrogen center
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Potential for ring-opening side reactions involving the strained cyclopropyl group
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Purification challenges due to similar physicochemical properties with byproducts
Drawing from synthesis approaches used for related compounds such as (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine derivatives, careful control of reaction conditions would be essential .
Analytical Characterization
Identification Methods
Standard analytical techniques for characterizing N-(2-cyclobutylethyl)cyclopropanamine would include:
| Analytical Method | Expected Outcomes | Key Identifiers |
|---|---|---|
| NMR Spectroscopy | ¹H NMR: Characteristic signals for cyclopropyl (0.3-0.5 ppm), cyclobutyl (1.5-2.2 ppm), and N-H protons (1.8-2.5 ppm) ¹³C NMR: Distinctive carbon signals for both cycloalkyl rings | Cyclopropyl carbons appear significantly upfield compared to typical alkyl carbons |
| Mass Spectrometry | Molecular ion peak at m/z 139 Fragmentation pattern showing characteristic losses from cycloalkyl structures | Distinctive fragmentation involving cleavage adjacent to the nitrogen atom |
| IR Spectroscopy | N-H stretching (3300-3500 cm⁻¹) C-H stretching for cycloalkyl groups (2850-3000 cm⁻¹) | Absence of primary amine N-H stretching pattern confirms secondary amine structure |
| Elemental Analysis | C: 77.63%, H: 12.31%, N: 10.06% | Confirms molecular formula C9H17N |
Structure-Activity Relationships
Steric Considerations
The combination of cyclopropyl and cyclobutyl rings provides a unique three-dimensional structure with specific spatial constraints. These features may contribute to:
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Selective binding to biological targets due to conformational restrictions
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Metabolic stability due to steric hindrance around the amine nitrogen
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Distinctive interaction patterns with receptors or enzymes
Electronic Properties
The strain energy stored in both cycloalkyl rings affects the electronic distribution throughout the molecule, potentially influencing:
Research Status and Future Directions
Current Research Status
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Development of novel PARP inhibitors containing cyclopropanamine scaffolds for potential anticancer applications .
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Investigation of cyclobutyl-containing compounds as pharmacologically active agents .
Future Research Opportunities
Several promising research directions can be proposed:
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Comprehensive physical property determination through experimental studies
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Evaluation of biological activities, particularly in enzyme inhibition assays
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Development of stereoselective synthesis methods to access potential stereoisomers
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Computational studies to predict binding modes with biological targets
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Investigation as a building block for more complex molecular architectures
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